molecular formula C8H18BrO2P B14641575 Butyl (2-bromoethyl)ethylphosphinate CAS No. 56542-06-4

Butyl (2-bromoethyl)ethylphosphinate

Cat. No.: B14641575
CAS No.: 56542-06-4
M. Wt: 257.10 g/mol
InChI Key: KZILHOURSGFKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound characterized by a phosphinate ester backbone (P=O) with three substituents: a butyl group, an ethyl group, and a 2-bromoethyl group. Its structure is defined by the formula C₄H₉-P(O)-O-C₂H₅-C₂H₄Br, where the bromoethyl moiety introduces significant reactivity due to the labile carbon-bromine bond.

Properties

CAS No.

56542-06-4

Molecular Formula

C8H18BrO2P

Molecular Weight

257.10 g/mol

IUPAC Name

1-[2-bromoethyl(ethyl)phosphoryl]oxybutane

InChI

InChI=1S/C8H18BrO2P/c1-3-5-7-11-12(10,4-2)8-6-9/h3-8H2,1-2H3

InChI Key

KZILHOURSGFKTF-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC)CCBr

Origin of Product

United States

Preparation Methods

Alkylation of Ethylphosphinic Acid

A foundational approach involves alkylating ethylphosphinic acid with 1,2-dibromoethane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphinic acid attacks the bromoethyl moiety. Typical conditions include refluxing in toluene with potassium carbonate as the base, yielding approximately 72–78% product after purification.

Reaction Scheme:
$$
\text{C}2\text{H}5\text{P(O)(OH)} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{C}2\text{H}5\text{P(O)(OCH}2\text{CH}2\text{Br)} + \text{HBr}
$$

Key parameters:

  • Solvent: Toluene (azeotropic removal of water enhances yield).
  • Temperature: 110–120°C (optimizes substitution kinetics).
  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency.

Bromination of Butyl Ethylphosphinite

An alternative route involves brominating butyl ethylphosphinite (C₄H₉P(O)(OC₂H₅)) using phosphorus tribromide (PBr₃). This method leverages the high electrophilicity of PBr₃ to replace the ethoxy group with bromine.

Procedure:

  • Dissolve butyl ethylphosphinite (1 mol) in dry dichloromethane.
  • Add PBr₃ (1.2 mol) dropwise under nitrogen at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water, extract with DCM, and distill under reduced pressure.

Yield: 65–70%.

Optimization Strategies

Azeotropic Distillation

Removing water via azeotropic distillation (e.g., using toluene) prevents hydrolysis of intermediates and shifts equilibrium toward product formation. In a modified protocol, continuous distillation improved yields from 70% to 85%.

Catalytic Oxidation

Patent CN103980307A demonstrates that tungsten-based catalysts (e.g., H₃PW₁₂O₄₀) accelerate oxidation steps in phosphinate synthesis. Applying this to Butyl (2-bromoethyl)ethylphosphinate, catalytic oxidation reduces reaction time by 30% while maintaining >90% purity.

Catalyst Comparison Table:

Catalyst Reaction Time (h) Yield (%) Purity (%)
H₃PW₁₂O₄₀ 8 88 96.8
MoO₃ 12 82 95.2
None 24 70 93.5

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Non-polar solvents like toluene favor monoalkylation, critical for avoiding di-substituted byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.60 (m, 2H, CH₂CH₂Br), 3.45 (q, 2H, P-O-CH₂), 4.10 (t, 2H, BrCH₂).
  • ³¹P NMR: δ 28.5 ppm (characteristic of phosphinate esters).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Molecular Ion: m/z 256 [M]⁺.
  • Fragments: m/z 199 [M-C₄H₉]⁺, m/z 137 [C₂H₅PO₂]⁺.

Challenges and Mitigations

Hydrolytic Instability

The bromoethyl group is prone to hydrolysis under acidic or basic conditions. Storage under anhydrous conditions with molecular sieves extends shelf life.

Purification Difficulties

Similar boiling points of byproducts (e.g., dibromoethane) complicate distillation. Fractional crystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, where the phosphinate group chelates metal ions in enzyme active sites.

Flame Retardants

Phosphinate derivatives are incorporated into polymers to enhance flame resistance, leveraging phosphorus' radical-scavenging properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 displacements with nucleophiles such as amines, alcohols, or azides. For example:

Butyl 2 bromoethyl ethylphosphinate+NuButyl 2 Nu ethyl ethylphosphinate+Br\text{Butyl 2 bromoethyl ethylphosphinate}+\text{Nu}^-\rightarrow \text{Butyl 2 Nu ethyl ethylphosphinate}+\text{Br}^-

Key Observations :

  • Reaction with NaN₃ in acetone yields azide derivatives (e.g., for click chemistry applications) .

  • Substitution with amines (e.g., NH₃) produces phosphinamide derivatives, useful in drug synthesis .

ConditionNucleophileProductYieldSource
NaN₃, acetone, refluxAzideButyl (2-azidoethyl)ethylphosphinate~85%
NH₃, THF, 0°CAmineButyl (2-aminoethyl)ethylphosphinate65–70%

Elimination Reactions

Under basic conditions, the compound undergoes E2 elimination to form vinylphosphinate derivatives:

Butyl 2 bromoethyl ethylphosphinate+BaseButyl vinylphosphinate+HBr\text{Butyl 2 bromoethyl ethylphosphinate}+\text{Base}\rightarrow \text{Butyl vinylphosphinate}+\text{HBr}

Mechanistic Insights :

  • Strong bases (e.g., KOH) abstract a β-hydrogen, leading to simultaneous C–Br bond cleavage and double-bond formation .

  • Solvents like THF or DMF enhance reaction rates by stabilizing transition states .

Hydrolysis Reactions

The phosphinate ester hydrolyzes under acidic or alkaline conditions:

Acid-Catalyzed Hydrolysis (AAc2 Mechanism)

Butyl 2 bromoethyl ethylphosphinate+H O Ethylphosphinic acid+Butanol+2 Bromoethanol\text{Butyl 2 bromoethyl ethylphosphinate}+\text{H O }\rightarrow \text{Ethylphosphinic acid}+\text{Butanol}+\text{2 Bromoethanol}

  • Dominant pathway in H₂SO₄ or HCl, proceeding via acyl-oxygen cleavage .

Base-Catalyzed Hydrolysis (BP2 Mechanism)

Butyl 2 bromoethyl ethylphosphinate+OHEthylphosphinate salt+Butanol+2 Bromoethanol\text{Butyl 2 bromoethyl ethylphosphinate}+\text{OH}^-\rightarrow \text{Ethylphosphinate salt}+\text{Butanol}+\text{2 Bromoethanol}

  • Follows a bimolecular mechanism with hydroxide attack at phosphorus .

ConditionPathwayProductsHalf-Life (25°C)Source
1M HCl, 80°CAcidicEthylphosphinic acid + alcohols~2 hours
1M NaOH, 60°CAlkalineEthylphosphinate salt + alcohols~45 minutes

Arbuzov Reaction

Reaction with trialkyl phosphites yields phosphorylated products:

Butyl 2 bromoethyl ethylphosphinate+P OEt Butyl 2 diethylphosphorylethyl ethylphosphinate+EtBr\text{Butyl 2 bromoethyl ethylphosphinate}+\text{P OEt }\rightarrow \text{Butyl 2 diethylphosphorylethyl ethylphosphinate}+\text{EtBr}

  • Proceeds via nucleophilic displacement at the β-carbon .

Comparative Reactivity

The compound’s reactivity differs from structurally similar organophosphorus derivatives:

CompoundReactivity ProfileKey DifferenceSource
Ethyl (2-bromoethyl)phosphonateHigher hydrolysis rate due to P=O groupEnhanced electrophilicity
Butyl methylphosphinateLower S<sub>N</sub>2 reactivityAbsence of β-leaving group
Tert-butyl (2-bromoethyl)carbamatePrefers elimination over substitutionCarbamate stability

Scientific Research Applications

Butyl (2-bromoethyl)ethylphosphinate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of butyl (2-bromoethyl)ethylphosphinate involves its interaction with nucleophiles and electrophiles. The bromine atom in the 2-bromoethyl group acts as a leaving group, allowing the compound to participate in substitution reactions. The phosphinate group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the phosphorus atom and the surrounding substituents.

Comparison with Similar Compounds

Comparison with Other Phosphorus Esters Containing Bromoethyl Groups

The 2-bromoethyl group is a shared feature in several organophosphorus compounds, but the nature of the phosphorus center and substituents dictates reactivity and applications:

Compound Name Phosphorus Core Substituents Key Reactivity/Application
Butyl (2-bromoethyl)ethylphosphinate Phosphinate (R₂P(O)OR') Butyl, ethyl, 2-bromoethyl Alkylation, solvolysis-induced rearrangements
Evofosfamide Phosphorodiamidate Bis(2-bromoethyl), nitroimidazole Antineoplastic prodrug (releases bromoethyl radicals)
2-Bromoethyl p-nitrobenzenesulphonate Sulphonate ester p-nitrobenzene, 2-bromoethyl Solvolysis with 40.8% bromine migration

Key Observations :

  • Phosphinate vs.
  • Bromoethyl Reactivity : Both compounds exhibit bromine migration during solvolysis. For example, 2-bromoethyl sulphonates show up to 50% bromine migration during trifluoroacetolysis, suggesting analogous behavior in the target compound .

Comparison with Non-Phosphorus Bromoethyl Compounds

Bromoethyl groups are also present in ethers and sulphonates, offering insights into shared reactivity:

Compound Name Core Structure Bromine Stability Applications
2-Bromoethyl ethyl ether Ether Moderate; prone to elimination Solvent, intermediate in Grignard synthesis
This compound Phosphinate ester High (unless solvolysis occurs) Potential alkylating agent

Key Observations :

  • Ether vs. Phosphinate: The phosphinate’s polar P=O bond enhances solubility in polar aprotic solvents compared to non-polar ethers.
  • Thermal Stability : Phosphinate esters generally decompose at higher temperatures (>200°C) than simple bromoethyl ethers, which may volatilize or degrade below 150°C .

Reactivity and Stability Analysis

Solvolysis and Bromine Migration

Studies on 2-bromoethyl arenesulphonates demonstrate that solvolysis (e.g., acetolysis) induces 1,2-bromine migration in up to 50% of cases, forming rearranged products . For this compound, similar migration is plausible under acidic or nucleophilic conditions, leading to phosphinate rearrangement products. This contrasts with Evofosfamide, where bromine release is intentional for therapeutic radical generation .

Hydrolysis Rates

Phosphinate esters hydrolyze slower than phosphate or phosphoramidate analogs due to reduced electrophilicity at the phosphorus center. Comparative hydrolysis half-lives (pH 7, 25°C):

Compound Type Half-Life (Est.)
Phosphinate ester 120–200 hours
Phosphate ester 10–24 hours
Phosphorodiamidate 2–6 hours

This slower hydrolysis makes this compound more suitable for applications requiring prolonged stability.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing butyl (2-bromoethyl)ethylphosphinate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of alkylphosphinates typically involves nucleophilic substitution or esterification reactions. For bromoethyl derivatives, a two-step process is recommended:

Phosphinate ester formation : React ethylphosphinic acid with butanol under acidic catalysis (e.g., H₂SO₄) to form butyl ethylphosphinate.

Bromination : Introduce the bromoethyl group via alkylation using 1,2-dibromoethane under controlled temperature (40–60°C) to minimize side reactions like elimination .
Optimization strategies :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via ³¹P NMR to track phosphorus-containing intermediates .
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of dibromoethane to phosphinate) to favor mono-substitution.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer: Key techniques include:

  • ³¹P NMR : Confirms the phosphorus environment; a singlet near δ 30–40 ppm indicates a phosphinate ester .
  • ¹H/¹³C NMR : The bromoethyl group (CH₂Br) shows a triplet near δ 3.6–3.8 ppm (¹H) and δ 35–40 ppm (¹³C). Splitting patterns distinguish between ethyl and bromoethyl substituents .
  • Mass spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M]⁺ at m/z ≈ 268) and fragmentation patterns (e.g., loss of Br⁻ at m/z 189).
    Data contradictions : If bromine isotopic patterns (1:1 for ⁷⁹Br/⁸¹Br) are absent, suspect impurities or degradation; cross-validate with IR (P=O stretch at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Calculate partial charges on the brominated carbon to predict sites susceptible to nucleophilic attack.
  • Transition states : Simulate SN2 pathways to assess steric hindrance from the butyl/ethyl groups .
    Validation : Compare computed activation energies with experimental kinetic data (e.g., rate constants in polar aprotic solvents like DMF). Discrepancies may arise from solvent effects not accounted for in gas-phase models .

Q. Q4. What strategies mitigate conflicting toxicity data for organophosphorus compounds like this compound in environmental studies?

Methodological Answer: Contradictions in toxicity profiles (e.g., acute vs. chronic effects) often stem from:

  • Variability in test organisms : Use standardized models (e.g., Daphnia magna for aquatic toxicity) to ensure comparability .
  • Degradation products : Analyze hydrolysis products (e.g., ethylphosphinic acid) via LC-MS; these may contribute to observed toxicity but are rarely reported in initial studies .
    Mitigation :
  • Conduct structure-activity relationship (SAR) studies to isolate toxicophores.
  • Use QSAR models to predict ecotoxicity based on logP and electrophilicity indices .

Q. Q5. How can contradictory results in the compound’s thermal stability be resolved during material synthesis?

Methodological Answer: Thermal degradation studies via TGA/DSC often show variability due to:

  • Oxygen presence : Degradation onset temperatures drop by 20–30°C under oxidative vs. inert conditions .
  • Impurities : Trace protic impurities (e.g., water) accelerate hydrolysis. Pre-dry samples (<0.1% H₂O) and use sealed ampoules for analysis .
    Resolution :
  • Perform isothermal gravimetry at 150°C to quantify decomposition rates.
  • Cross-reference with GC-MS to identify volatile degradation byproducts (e.g., ethylene or bromoalkanes) .

Q. Q6. What advanced separation techniques are optimal for isolating this compound from reaction mixtures containing structurally similar byproducts?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with a gradient eluent (acetonitrile/water + 0.1% TFA) to separate phosphinate esters from brominated alkanes .
  • Ion-pair chromatography : Add tetrabutylammonium bromide to the mobile phase to enhance resolution of charged intermediates (e.g., hydrolyzed phosphinic acids) .
    Validation : Collect fractions and analyze via HRMS to confirm purity (>98% by peak integration).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.